![molecular formula C20H14ClNO B595471 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-14-1](/img/structure/B595471.png)
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile
Overview
Description
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzonitrile moiety
Mechanism of Action
Target of Action
Related compounds such as 4-(benzyloxy)phenol have been used in the synthesis of various organic compounds
Pharmacokinetics
As a benzyloxyphenyl derivative, it may have certain lipophilic properties that could influence its bioavailability
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level
Action Environment
The action of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s action, efficacy, and stability. More research is needed to understand how these and other environmental factors influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the benzyloxy group to form different functional groups.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure but with a benzyl chloride group instead of a chlorobenzonitrile.
4-(Benzyloxy)phenol: Contains a hydroxyl group instead of a chlorobenzonitrile.
4-(Benzyloxy)benzophenone: Features a benzophenone moiety instead of a chlorobenzonitrile.
Uniqueness
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is unique due to the presence of both a benzyloxy group and a chlorobenzonitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12ClN
- Molecular Weight : 257.72 g/mol
- CAS Number : 102576-65-2
The presence of the benzyloxy and chlorobenzonitrile groups suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : It has been implicated in the inhibition of tumor cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been explored.
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes linked to cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Antitumor Activity
A study evaluated the antitumor effects of related compounds, revealing that derivatives of benzonitrile exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that structural modifications could enhance activity, suggesting that this compound may be a promising candidate for further investigation in cancer therapy .
Antimicrobial Activity
In vitro assays demonstrated that this compound showed activity against specific Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations that inhibit bacterial growth .
Neuroprotective Studies
Research focusing on neuroprotection found that compounds with similar structures could protect neuronal cells from oxidative stress. This aligns with findings from studies on related benzothiazole derivatives that exhibited antioxidant properties and protective effects against neuroinflammation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Cytotoxicity against cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Protection against oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
Compound | Activity Level | Comments |
---|---|---|
This compound | Moderate Antitumor Activity | Structural analogs show enhanced activity |
Related Benzothiazoles | High Neuroprotective Effect | Similar scaffolds exhibit antioxidant properties |
Properties
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSHKDYRSHPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742752 | |
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-14-1 | |
Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.